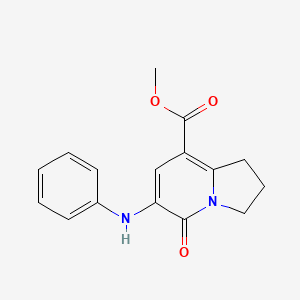
5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures
Méthodes De Préparation
The synthesis of 5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-methoxypropylamine with a pyrimidine derivative can form an intermediate, which is then further reacted with a pyrazine derivative to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The pathways involved often include key signaling cascades that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds include other heterocyclic molecules with nitrogen atoms in their ring structures, such as pyrimidines and pyrazines. What sets 5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties . Other similar compounds include:
- Pyrimidine derivatives
- Pyrazine derivatives
- Other nitrogen-containing heterocycles
Propriétés
Formule moléculaire |
C13H15N7O |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
5-[[6-(3-methoxypropylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H15N7O/c1-21-4-2-3-15-11-5-12(19-9-18-11)20-13-8-16-10(6-14)7-17-13/h5,7-9H,2-4H2,1H3,(H2,15,17,18,19,20) |
Clé InChI |
GBWPUKNIOFXBNB-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=CC(=NC=N1)NC2=NC=C(N=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)





